p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Description
p-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a synthetic glycoside derivative extensively employed in glycobiology and enzymology research. Structurally, it features a glucopyranose backbone with a 2-acetamido group, acetyl protections at positions 3, 4, and 6, and a p-nitrophenyl aglycone. This compound is synthesized via nucleophilic substitution of chloro 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside with p-nitrophenol under alkaline conditions, followed by purification using gradient flash chromatography . Its acetyl groups enhance stability and modulate solubility, while the p-nitrophenyl moiety acts as a chromogenic leaving group, enabling spectrophotometric monitoring of glycosidase activity .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGAARHTLJIRK-LASHMREHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4,6-Tri-O-acetyl-2-acetamido-D-glucopyranosyl Bromide
The Koenigs-Knorr method remains a cornerstone for β-glycoside synthesis. Starting with 2-acetamido-2-deoxy-D-glucose (GlcNAc), peracetylation is achieved using acetic anhydride and sodium acetate under reflux, yielding 1,3,4,6-tetra-O-acetyl-2-acetamido-D-glucopyranose. Subsequent treatment with hydrogen bromide in glacial acetic acid replaces the anomeric acetyl group with a bromide, forming the glucopyranosyl bromide donor.
Critical Parameters :
Glycosylation with p-Nitrophenol
The bromide donor is reacted with p-nitrophenol in dichloromethane using silver carbonate as a promoter. The β-configuration is favored due to the neighboring group participation of the C2 acetamido group, which stabilizes the transition state.
Optimization Insights :
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Molar Ratio : Donor-to-acceptor ratio of 1:1.2 ensures complete conversion.
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Solvent : Anhydrous dichloromethane enhances solubility and reactivity.
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Yield : 40–50% after column chromatography (silica gel, ethyl acetate/hexane).
Oxazoline-Mediated Glycosylation
Formation of GlcNAc Oxazoline
Peracetylated GlcNAc is treated with boron trifluoride diethyl etherate (BF₃·OEt₂) to eliminate the anomeric acetyl group, forming a 1,2-oxazoline intermediate. This intermediate is highly reactive and favors β-glycoside formation due to stereoelectronic control during ring opening.
Reaction Conditions :
Coupling with p-Nitrophenol
The oxazoline is reacted with p-nitrophenol in acetonitrile under acid catalysis (e.g., trimethylsilyl triflate, TMSOTf). The reaction proceeds via an SN2-like mechanism, yielding the β-glycoside.
Advantages :
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Stereoselectivity : >95% β-anomer due to transition-state control.
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Scalability : No silver salts required, reducing costs.
Chemo-Enzymatic Acyl Migration
Enzymatic Hydrolysis of Peracetylated GlcNAc
Candida rugosa lipase (CRL) immobilized on octyl-agarose selectively hydrolyzes the 6-O-acetyl group of peracetylated GlcNAc in a phosphate buffer (pH 4) at 25°C. This yields 2-acetamido-1,3,4-tri-O-acetyl-β-D-glucopyranose (AP-6OH) with 98% regioselectivity.
Acyl Migration to 3,4,6-Tri-O-acetyl Derivative
The AP-6OH undergoes acyl migration under basic conditions (pH 8.5, 4°C), relocating the acetyl group from C4 to C6. This forms the 2-acetamido-1,3,6-tri-O-acetyl-β-D-glucopyranose (AP-4OH).
Key Observations :
Glycosylation with p-Nitrophenol
The AP-4OH is glycosylated using p-nitrophenol and a trichloroacetimidate donor under TMSOTf catalysis. This method avoids harsh acidic conditions, preserving acetyl groups.
Comparative Analysis of Methodologies
| Parameter | Koenigs-Knorr | Oxazoline | Chemo-Enzymatic |
|---|---|---|---|
| Stereoselectivity | Moderate (70–80%) | High (>95%) | High (90–95%) |
| Yield | 40–50% | 55–60% | 50–55% |
| Complexity | High | Moderate | High |
| Scalability | Limited | High | Moderate |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
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HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows >98% purity.
Industrial and Research Applications
The compound serves as a critical intermediate in synthesizing glycosidase inhibitors and glycoconjugate vaccines. Its β-configuration mimics natural glycosidic linkages, enhancing biological activity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.
Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Enzyme Substrate in Glycosidase Assays
pNP-GlcNAc is primarily utilized as a substrate for the enzyme N-acetyl-beta-glucosaminidase (NAGase). This enzyme is crucial for the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The use of pNP-GlcNAc allows for:
- Colorimetric Detection : When NAGase acts on pNP-GlcNAc, it releases p-nitrophenol, which can be quantitatively measured spectrophotometrically. This reaction provides a rapid and sensitive method for determining NAGase activity in various biological samples, including human urine .
- Clinical Diagnostics : Elevated levels of NAGase activity are associated with certain diseases, including kidney disorders and some cancers. Thus, pNP-GlcNAc serves as a valuable biomarker for diagnostic purposes .
Research in Glycobiology
In glycobiology, pNP-GlcNAc is used to study the roles of glycosaminoglycans and glycoproteins in cellular processes. Applications include:
- Investigating Glycosylation Patterns : Researchers utilize pNP-GlcNAc to analyze the glycosylation status of proteins, which can affect protein stability, function, and interactions .
- Mechanistic Studies : The compound aids in understanding the mechanisms of glycosidases and their substrate specificity. This knowledge is crucial for drug development targeting glycan-related pathways .
Synthetic Chemistry Applications
pNP-GlcNAc is also employed in synthetic chemistry as a building block for more complex carbohydrate structures. Its acetyl groups provide protection for hydroxyl groups during synthesis, allowing chemists to create diverse glycosidic linkages without undesired reactions.
Case Studies and Research Findings
Several studies have highlighted the utility of pNP-GlcNAc in various contexts:
- Study on NAGase Activity : A study published demonstrated that using pNP-GlcNAc as a substrate allowed researchers to quantify NAGase activity from different biological samples effectively. The assay was shown to be reproducible and sensitive enough to detect low enzyme concentrations .
- Glycoprotein Analysis : Another research effort utilized pNP-GlcNAc to investigate the glycosylation patterns of specific proteins involved in immune responses. The findings indicated that alterations in glycosylation could significantly impact protein function and immune recognition .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Enzyme Assays | Substrate for NAGase | Used for colorimetric detection of enzyme activity |
| Clinical Diagnostics | Biomarker for kidney disorders | Elevated levels linked to specific diseases |
| Glycobiology Research | Analysis of glycosylation patterns | Impacts protein function and interactions |
| Synthetic Chemistry | Building block for carbohydrate synthesis | Protects hydroxyl groups during reactions |
Mechanism of Action
The mechanism of action of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves its hydrolysis by N-Acetyl-beta-glucosaminidase. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol, which can be quantitatively measured due to its yellow color. This reaction is used to determine the activity of the enzyme in various samples .
Comparison with Similar Compounds
Acetylation Patterns
- p-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Compound 8): Lacks acetyl protections, rendering it more hydrophilic but less stable under acidic conditions. This compound is synthesized via direct glycosylation of p-nitrophenol with a non-acetylated glucosamine donor .
- 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-galactopyranosyl-β-D-glucopyranoside (Compound 4a): Contains a galactopyranosyl substituent at position 4 and acetyl groups at 3 and 4. This structural complexity increases molecular weight (779.21 g/mol) and alters enzymatic specificity toward galactosidases .
- 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Features a chloro substituent on the aromatic ring and full acetylation at positions 2, 3, 4, and 5. The chloro group enhances electron-withdrawing effects, accelerating glycosidic bond cleavage in enzyme assays .
Aromatic Aglycone Modifications
- 1-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Replaces p-nitrophenyl with a bulkier 1-naphthyl group, reducing solubility in aqueous buffers but improving fluorescence-based detection methods .
- o-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranoside: The ortho-nitro configuration sterically hinders enzyme active sites, making it a poor substrate for β-glucosidases but suitable for α-specific enzymes .
Physical and Spectroscopic Properties
Melting Points
Biological Activity
p-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (commonly referred to as pNP-GlcNAc) is a synthetic glycoside derivative that serves as a substrate for various enzymatic reactions, particularly in the field of glycobiology. This compound is notable for its role in biochemical assays and its potential therapeutic applications. This article explores its biological activity, properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 468.41 g/mol
- Melting Point : 238°C
- Appearance : Light brown solid
The compound's structure includes a p-nitrophenyl group attached to an acetamido sugar moiety, which significantly influences its reactivity and interaction with enzymes.
Enzymatic Assays
pNP-GlcNAc is widely used as a substrate in enzyme assays, particularly for N-acetyl-beta-glucosaminidases (NAGases). The hydrolysis of this glycoside by NAGase releases p-nitrophenol, which can be quantified spectrophotometrically. This property makes it an essential tool for measuring enzyme activity in various biological samples, including human urine.
Table 1: Enzyme Kinetics of pNP-GlcNAc
| Enzyme | Km (mM) | Vmax (mmol/min/mg) |
|---|---|---|
| N-Acetyl-beta-glucosaminidase | 6.50 | 0.0149 |
This data indicates that pNP-GlcNAc has a moderate affinity for NAGase, making it suitable for kinetic studies and enzyme characterization .
Case Studies
- Clinical Applications : A study highlighted the use of pNP-GlcNAc in assessing NAGase activity in urine samples from patients with renal disorders. Elevated levels of this enzyme were correlated with kidney damage, suggesting that pNP-GlcNAc could serve as a biomarker for renal function .
- Glycobiology Research : In glycobiology, pNP-GlcNAc has been utilized to study the enzymatic mechanisms involved in glycan remodeling. Researchers have demonstrated that this compound can help elucidate the substrate specificity of various glycosidases, contributing to our understanding of carbohydrate metabolism .
- Chemo-Enzymatic Synthesis : Recent advancements have shown that pNP-GlcNAc can be employed in chemo-enzymatic synthesis processes to create more complex glycan structures. This application is particularly relevant in the development of glyco-conjugate vaccines and therapeutics .
Safety and Handling
While pNP-GlcNAc is generally regarded as safe when handled properly, it is essential to follow standard laboratory safety protocols. The compound should be stored at -20°C and handled under appropriate conditions to prevent degradation.
Q & A
Q. What are the optimal synthetic protocols for preparing p-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside?
- Methodological Answer: The compound is synthesized via sequential acetylation and glycosylation. A typical protocol involves:
Protection of hydroxyl groups : React 2-acetamido-2-deoxy-D-glucose with acetic anhydride in acetic acid to yield the 3,4,6-tri-O-acetyl intermediate .
Glycosylation : Couple the acetylated glucosamine with p-nitrophenol using a thioglycoside donor (e.g., 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside) under acidic conditions (e.g., BF₃·Et₂O catalysis) .
Deprotection : Remove acetyl groups using Zemplén conditions (NaOMe/MeOH) .
Critical Parameters :
- Reaction temperature (0–25°C) to avoid β-elimination.
- Use of anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis.
Yield : ~40–50% after purification by silica gel chromatography .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy :
- ¹H-NMR : Look for diagnostic signals: p-nitrophenyl aromatic protons (δ 8.2–7.1 ppm), anomeric proton (β-configuration: δ ~5.7 ppm, J₁,₂ = 7–8 Hz), and acetyl groups (δ 2.0–2.1 ppm) .
- ¹³C-NMR : Confirm glycosidic linkage (C-1 at ~96–100 ppm) and acetyl carbonyls (δ 169–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ = 779.21 for a trisaccharide derivative) .
- X-ray Crystallography : For absolute configuration (if crystalline derivatives are available) .
Advanced Research Questions
Q. How does the acetylated glucosamine moiety influence enzymatic hydrolysis kinetics in glycosidase assays?
- Methodological Answer: The 3,4,6-tri-O-acetyl groups sterically hinder enzyme active sites, reducing hydrolysis rates. To quantify:
Kinetic Assay : Use p-nitrophenyl derivatives as substrates. Monitor p-nitrophenol release at 405 nm (ε = 18,300 M⁻¹cm⁻¹) .
Q. Parameters :
Q. What strategies resolve regioselectivity conflicts in glycosyltransferase reactions using this compound as an acceptor?
- Methodological Answer: Regioselectivity depends on:
- Acceptor Flexibility : Acetyl groups at C-3,4,6 restrict flexibility, favoring glycosylation at C-2 (if deprotected) or C-6 .
- Enzyme Engineering : Use mutants of CGTase or β-1,4-galactosyltransferases to bias toward desired positions .
Case Study : - In hyaluronic acid synthesis, p-nitrophenyl derivatives with free C-4 hydroxyl accept glycosylation at C-3 (β-1,3 linkage) .
Troubleshooting : Validate linkages via methylation analysis or enzymatic digestion with linkage-specific hydrolases .
Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
